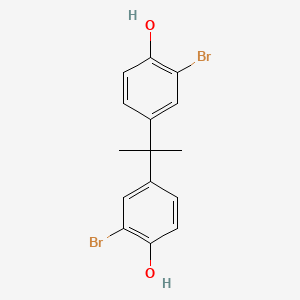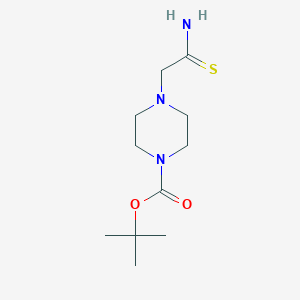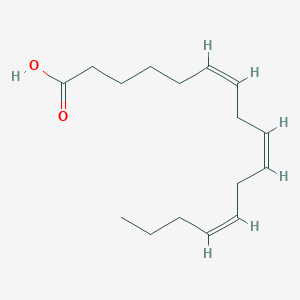
(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid
Übersicht
Beschreibung
(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid is a polyunsaturated fatty acid with the molecular formula C16H26O2. It is characterized by the presence of three double bonds in the 6th, 9th, and 12th positions, all in the Z-configuration. This compound is part of the omega-6 fatty acid family and is known for its biological significance and potential health benefits.
Wissenschaftliche Forschungsanwendungen
(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects. It is also explored for its role in the treatment of metabolic disorders.
Industry: Utilized in the production of bio-based lubricants, surfactants, and other specialty chemicals.
Wirkmechanismus
Target of Action
The primary target of (6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid, also known as Gamolenic acid, is the prostaglandin-E1 (PGE1) and 15-HETrE . These targets play a crucial role in mediating anti-inflammatory properties in the body .
Mode of Action
Gamolenic acid is absorbed and converted to dihomo-gamolenic acid (DGLA). The circulating DGLA fatty acids are then converted to several lipid mediators with predominantly anti-inflammatory properties, such as prostaglandin-E1 (PGE1) and 15-HETrE .
Biochemical Pathways
The compound is a part of the α-linolenic acid metabolism pathway . It is produced minimally in the body as the delta 6-desaturase metabolite of Linolenic acid and is converted to Dihomo-gamma-linolenic acid, a biosynthetic precursor of monoenoic prostaglandins such as PGE1 .
Pharmacokinetics
It is known that the compound is found naturally in the fatty acid fractions of some plant seed oils, evening primrose oil, and borage oil . These sources of gamolenic acid suggest that its bioavailability may depend on dietary intake.
Result of Action
The molecular and cellular effects of the compound’s action involve the production of lipid mediators with anti-inflammatory properties. These mediators can help reduce inflammation in the body .
Action Environment
Environmental factors can influence the action of this compound. For instance, the colonization of certain endophytic fungi showed a significantly positive correlation with fatty acid metabolites, including (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid . This suggests that the presence of specific fungi can stimulate or upregulate the synthesis of these fatty acid metabolites, thus affecting their action and efficacy .
Biochemische Analyse
Biochemical Properties
(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid typically involves the use of chemical reactions that introduce the necessary double bonds in the correct positions. One common method is the Wittig reaction, which allows for the formation of carbon-carbon double bonds. The process involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, to introduce the double bonds. These reactions require specific conditions, including the use of palladium catalysts, base, and appropriate solvents.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. The process includes steps like saponification, esterification, and distillation to isolate the desired fatty acid. Advanced techniques like supercritical fluid extraction and chromatography are also employed to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound make it susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Reduction: Hydrogenation can reduce the double bonds to form saturated fatty acids.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel (Ni) catalysts.
Substitution: Reagents like alcohols and amines in the presence of acid or base catalysts.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters, amides, and other functionalized derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gamma-Linolenic Acid (GLA): Another omega-6 fatty acid with three double bonds, but in different positions (6, 9, 12).
Alpha-Linolenic Acid (ALA): An omega-3 fatty acid with three double bonds in the 9, 12, and 15 positions.
Linoleic Acid: An omega-6 fatty acid with two double bonds in the 9 and 12 positions.
Uniqueness
(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid is unique due to its specific double bond configuration and its role in the synthesis of specialized bioactive lipids. Its distinct structure allows it to participate in unique biochemical pathways and exert specific biological effects that are not observed with other similar fatty acids.
Eigenschaften
IUPAC Name |
(6Z,9Z,12Z)-hexadeca-6,9,12-trienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8,10-11H,2-3,6,9,12-15H2,1H3,(H,17,18)/b5-4-,8-7-,11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEXLJDCZSJDLW-YSTUJMKBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=CCC=CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C/C=C\C/C=C\CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29428-96-4 | |
| Record name | 6,9,12-Hexadecatrienoic acid, (6Z,9Z,12Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029428964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,9,12-HEXADECATRIENOIC ACID, (6Z,9Z,12Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D1N3668TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)
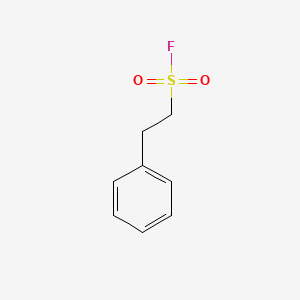
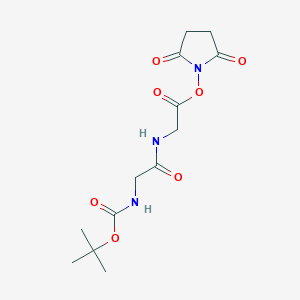


![[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B3121762.png)
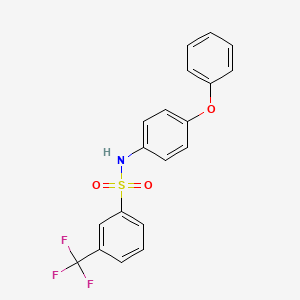
![2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B3121778.png)
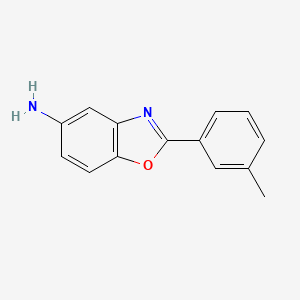
![4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid](/img/structure/B3121795.png)
![{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol](/img/structure/B3121800.png)

